molecular formula C10H10F3N B2836443 4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline CAS No. 1416432-52-4

4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline

Cat. No.: B2836443
CAS No.: 1416432-52-4
M. Wt: 201.192
InChI Key: QFLSUYZZQRPEQH-BDAKNGLRSA-N
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Description

4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of trifluoromethylated cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of trifluoromethylated cyclopropyl amines.

    Substitution: Formation of halogenated or nitro-substituted aniline derivatives.

Scientific Research Applications

4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The cyclopropyl ring can introduce strain and rigidity, influencing the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-(trifluoromethyl)aniline: Similar in structure but with a fluorine atom instead of the cyclopropyl ring.

    2-Amino-5-fluorotrifluoromethylbenzene: Another trifluoromethylated aniline derivative with different substitution patterns.

Uniqueness

4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline is unique due to the presence of both the trifluoromethyl group and the cyclopropyl ring, which impart distinct physicochemical properties and reactivity. This combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9-5-8(9)6-1-3-7(14)4-2-6/h1-4,8-9H,5,14H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLSUYZZQRPEQH-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(F)(F)F)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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